molecular formula C22H24BrN3O2S B2570953 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[4-(diethylamino)-2-methylphenyl]acetamide CAS No. 1223913-47-0

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[4-(diethylamino)-2-methylphenyl]acetamide

Cat. No.: B2570953
CAS No.: 1223913-47-0
M. Wt: 474.42
InChI Key: FASLWSAGJPZNCM-UHFFFAOYSA-N
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Description

The compound 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[4-(diethylamino)-2-methylphenyl]acetamide features a 1,3-oxazole core substituted with a 3-bromophenyl group, a sulfanyl linker, and an acetamide moiety attached to a 4-(diethylamino)-2-methylphenyl ring. This structure combines electron-withdrawing (bromine), electron-donating (diethylamino), and heterocyclic motifs, making it a candidate for diverse biological applications. Below, we compare its structural and functional attributes with related acetamide derivatives.

Properties

IUPAC Name

2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-[4-(diethylamino)-2-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN3O2S/c1-4-26(5-2)18-9-10-19(15(3)11-18)25-21(27)14-29-22-24-13-20(28-22)16-7-6-8-17(23)12-16/h6-13H,4-5,14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASLWSAGJPZNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[4-(diethylamino)-2-methylphenyl]acetamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of a suitable precursor, such as a bromophenyl acetic acid derivative, with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields the oxazole ring with a bromophenyl substituent .

The next step involves the introduction of the sulfanyl group. This can be achieved by reacting the oxazole derivative with a thiol compound under basic conditions. The final step is the acylation of the resulting sulfanyl-oxazole intermediate with N-[4-(diethylamino)-2-methylphenyl]acetyl chloride to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[4-(diethylamino)-2-methylphenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Pd/C, H2

    Substitution: Nucleophiles (amines, thiols), base (e.g., NaOH)

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Phenyl derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[4-(diethylamino)-2-methylphenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[4-(diethylamino)-2-methylphenyl]acetamide involves its interaction with specific molecular targets and pathways. The oxazole ring and bromophenyl group are believed to play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Data Tables

Table 2: Substituent Impact on Properties

Substituent Effect on Solubility Electronic Effect Example Compound
4-(Diethylamino)-2-Methylphenyl ↑ Solubility (basic) Strong electron-donating Target Compound
2-Methoxyphenyl Moderate Moderate electron-donating
3-Bromophenyl ↓ Solubility Electron-withdrawing Target Compound
4-Fluorophenyl Slight ↓ Weak electron-withdrawing

Biological Activity

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[4-(diethylamino)-2-methylphenyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Oxazole Ring : A five-membered heterocyclic compound that contributes to the biological activity.
  • Bromophenyl Group : Enhances hydrophobic interactions with biological targets.
  • Diethylamino Group : May influence solubility and receptor binding.

The molecular formula is C18H20BrN3O2SC_{18}H_{20}BrN_{3}O_{2}S with a molecular weight of approximately 419.3 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation or microbial growth.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signaling pathways.
  • Induction of Apoptosis : Evidence suggests it can trigger programmed cell death in cancer cells, making it a candidate for anticancer therapy.

Biological Activity Overview

The compound has been investigated for various biological activities:

Activity Type Description
Antimicrobial Exhibits activity against several bacterial strains, particularly Gram-positive bacteria.
Antifungal Shows potential antifungal properties, warranting further investigation.
Anticancer Demonstrates cytotoxic effects on various cancer cell lines through apoptosis induction.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the compound's structure can significantly affect its biological potency:

  • Bromophenyl Substitution : The presence of the bromine atom enhances lipophilicity and binding affinity to target proteins.
  • Alkyl Substituents on the Amide : Variations in the diethylamino group influence solubility and bioavailability.
  • Oxazole Ring Modifications : Alterations in the oxazole ring can lead to changes in enzyme inhibition profiles.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological efficacy of this compound:

  • A study published in Medicinal Chemistry reported that derivatives of this compound exhibited significant antimicrobial activity, particularly against resistant strains of bacteria .
  • In vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines, suggesting its potential as an anticancer agent .

Table of Case Study Results

Study Reference Activity Evaluated Findings
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduced apoptosis in multiple cancer cell lines

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